molecular formula C21H24N4O4S B2730622 4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941870-34-4

4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2730622
CAS No.: 941870-34-4
M. Wt: 428.51
InChI Key: SHXYCPLKNCSCMC-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 941870-34-4) is a high-purity small molecule research compound with a molecular formula of C21H24N4O4S and a molecular weight of 428.5 g/mol . This benzamide derivative belongs to the privileged scaffold of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in scientific literature for their potent and diverse biological activities . This makes it a valuable chemical tool for investigating novel therapeutic pathways, particularly in the fields of infectious disease and oncology research. A primary research application of this compound is in antimicrobial studies. Compounds within this chemical class have demonstrated remarkable bacteriostatic activity against a panel of challenging, drug-resistant Gram-positive bacterial pathogens . This includes clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE) . These analogs exhibit a low propensity for resistance development in MRSA, a significant advantage over conventional antibiotics like ciprofloxacin, and have shown efficacy comparable to fusidic acid in a murine skin wound infection model . The mechanism of action for this specific analog is an area of active investigation, though research on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggests they can function as multi-targeting agents . These studies indicate that such compounds can disrupt multiple essential bacterial processes, including menaquinone biosynthesis, and interact with critical proteins like DnaX, Pol IIIC, and BirA . Furthermore, they have been shown to depolarize bacterial membranes and regulate iron homeostasis, inducing iron starvation that contributes to bacterial cell death . Beyond its antimicrobial profile, this compound is also of interest in cancer research due to the observed biological activities of structurally related complexes. For instance, coordination compounds featuring the 3,4-dimethylphenyl moiety have been studied for their selective antiproliferative activity against human cancer cell lines, such as HeLa (cervical adenocarcinoma) and BxPC-3 (pancreatic carcinoma), while showing minimal cytotoxicity toward normal cell lines, indicating selective toxicity . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)18-11-9-16(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14(3)15(4)13-17/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXYCPLKNCSCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a sulfamoyl group and an oxadiazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H24N4O4S
Molecular Weight 428.5 g/mol
CAS Number 891143-29-6
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in metabolic pathways and modulate receptor activities. The oxadiazole ring is particularly significant in enhancing the compound's lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with sulfamoyl groups can inhibit bacterial growth effectively.

Case Study:
In a study conducted on various sulfamoyl derivatives, it was found that those containing the oxadiazole ring demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Research Findings:
In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. While specific data on the toxicity of this compound is limited, related sulfamoyl compounds have shown varying degrees of cytotoxicity.

Findings:
A study on similar structures indicated low acute toxicity in rodent models at therapeutic doses. Long-term studies are necessary to ascertain chronic toxicity and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent variations, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Variations

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Replaces the diethylsulfamoyl group with a benzyl(methyl)sulfamoyl moiety and substitutes the 3,4-dimethylphenyl group with a 4-methoxyphenylmethyl chain.
  • Bioactivity : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
  • Molecular Weight : Higher (C₃₂H₃₁N₄O₅S, ~607.68 g/mol) due to bulkier substituents .

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-2-yl substituent on the oxadiazole ring.
  • Bioactivity : Similar antifungal activity to LMM5 but with improved solubility due to the furan heterocycle .

Compound 5i (3-{[Benzyl(ethyl)amino][5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) Key Differences: Incorporates a benzyl(ethyl)amino-methyl linker and a benzaldehyde group instead of a sulfamoyl-benzamide. Physicochemical Properties: Yellow oil (82% yield) with IR peaks at 1685 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N), confirming oxadiazole and aldehyde functionalities .

Functional Group Impact on Properties

  • Sulfamoyl Groups : Diethylsulfamoyl (target compound) vs. cyclohexyl(ethyl)sulfamoyl (LMM11). Bulkier substituents like cyclohexyl may enhance lipophilicity but reduce solubility .
  • Aromatic Substitutents : 3,4-Dimethylphenyl (target) vs. 4-methoxyphenyl (LMM5). Electron-donating groups (e.g., -OCH₃) may influence electronic properties and binding affinity in enzyme inhibition .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~492.5 Da) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) .
    Advanced Tip : Use X-ray crystallography to resolve 3D structure and assess intermolecular interactions (e.g., hydrogen bonding with target proteins) .

How to design a robust experimental protocol for evaluating this compound’s anticancer activity?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
    • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • In Vivo Models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude mice) at 10–50 mg/kg doses .
    Controls : Include cisplatin (positive control) and vehicle (DMSO) controls. Validate results with triplicate experiments .

What computational strategies predict the binding affinity of this compound to enzymatic targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or tyrosine kinases. Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .

How can reaction yields for sulfamoyl group introduction be optimized?

Q. Advanced Research Focus

  • Coupling Reagents : Compare EDCI, DCC, and HOBt in DMF at 0°C. EDCI typically provides >70% yield .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency vs. THF or DCM .
  • Workup Optimization : Quench with ice-water and extract with ethyl acetate (3×) to recover unreacted reagents .

What are the key differences in biological activity between this compound and its 1,3,4-thiadiazole analogs?

Q. Basic Research Focus

  • Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to enzymatic cleavage .
  • Antimicrobial Potency : Thiadiazole analogs may show broader-spectrum activity (e.g., against Candida albicans), while oxadiazoles target specific Gram-positive bacteria .
    Data Note : Compare MIC values (e.g., 8 µg/mL vs. 16 µg/mL for S. aureus) in parallel assays .

How to address low solubility issues during in vivo testing?

Q. Advanced Research Focus

  • Formulation Strategies : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to improve aqueous solubility .
  • Pharmacokinetic Analysis : Monitor plasma concentration via LC-MS/MS to adjust dosing regimens .

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